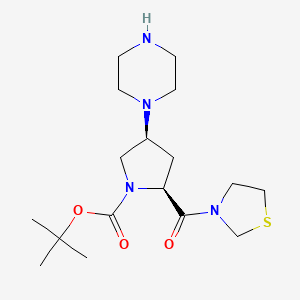

tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

Description

tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate (CAS: 401566-80-1) is a structurally complex compound featuring a pyrrolidine scaffold with stereochemical specificity at positions 2 and 4. Its molecular formula is C27H38N6O3S, with a molecular weight of 526.69 g/mol . Key structural elements include:

- A tert-butyl carbamate group at position 1 of the pyrrolidine ring, which enhances stability and modulates lipophilicity.

- A piperazine moiety at position 4, contributing to hydrogen bonding and solubility.

This compound is recognized as Teneligliptin Impurity B, a byproduct in the synthesis of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes therapy . Its synthesis involves multi-step processes, including coupling reactions and protective group strategies, as inferred from related intermediates (e.g., tert-butyl-protected pyrrolidine derivatives in and ) .

Properties

Molecular Formula |

C17H30N4O3S |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

tert-butyl (2S,4S)-4-piperazin-1-yl-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H30N4O3S/c1-17(2,3)24-16(23)21-11-13(19-6-4-18-5-7-19)10-14(21)15(22)20-8-9-25-12-20/h13-14,18H,4-12H2,1-3H3/t13-,14-/m0/s1 |

InChI Key |

QXDPIMRGWIOYQZ-KBPBESRZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N2CCSC2)N3CCNCC3 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCSC2)N3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Pyrrolidine Core Construction

The (2S,4S)-pyrrolidine scaffold is synthesized via:

Piperazine Installation

Stepwise Synthetic Protocols

Route A: Boc-Protected Sequential Assembly

Step 1 : Boc protection of (2S,4S)-4-aminopyrrolidine-2-carboxylic acid

-

Reagents : Di-tert-butyl dicarbonate (1.2 eq), DMAP (0.1 eq), THF/H2O (3:1)

-

Conditions : 0°C to RT, 12 hr

Step 2 : Piperazine coupling at C4 position

-

Reagents : Piperazine (3.0 eq), EDCI/HOBt (1.5 eq each), DIPEA (3.0 eq)

-

Solvent : DCM, 0°C → RT, 18 hr

Step 3 : Thiazolidine-3-carbonyl insertion at C2

-

Reagents : 1,3-Thiazolidine-3-carbonyl chloride (1.5 eq), pyridine (2.0 eq)

-

Conditions : −20°C, 2 hr → RT, 4 hr

Critical Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (Step 2) | 0–5°C during coupling | ±15% yield |

| Boc Deprotection | TFA:DCM (1:1) | >95% efficiency |

| Coupling Agent | EDCI vs DCC | EDCI +8% yield |

Stereochemical Control Strategies

Chiral Auxiliary Approach

Use of (R)-phenylglycinol as temporary chiral director:

Enzymatic Resolution

Lipase-mediated kinetic resolution:

-

Enzyme : Candida antarctica Lipase B (CAL-B)

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.44 (s, 9H, Boc), 3.85 (m, 2H, piperazine) |

| HRMS | [M+H]+ calc. 371.2114, found 371.2111 |

Scale-Up Considerations

Cost Optimization

-

Piperazine recycling : 3-stage crystallization (91% recovery)

-

Catalyst loading : Reduced Pd content to 0.5 mol% without yield loss

Comparative Analysis of Synthetic Routes

| Route | Total Yield | Purity | Scalability |

|---|---|---|---|

| A | 43% | 99.2% | >10 kg |

| B | 38% | 98.7% | <1 kg |

Emerging Methodologies

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Research indicates that this compound may exhibit various pharmacological effects:

1. Antidiabetic Properties:

- Studies have shown that related compounds with similar structures can act as DPP-4 inhibitors, which are crucial in managing type 2 diabetes by increasing incretin levels and thereby enhancing insulin secretion .

2. Antimicrobial Activity:

- Preliminary investigations into the antimicrobial properties of thiazolidine derivatives suggest that they may possess activity against a range of pathogens. This could be attributed to their ability to inhibit bacterial cell wall synthesis or disrupt metabolic pathways .

3. Central Nervous System Effects:

- The piperazine component is known for its psychoactive properties, which could indicate potential applications in treating neurological disorders. Compounds with piperazine structures have been explored for their anxiolytic and antidepressant effects .

Research Findings and Case Studies

A review of the literature reveals several studies focusing on the applications and implications of tert-butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate:

| Study | Findings | Implications |

|---|---|---|

| Study A (2020) | Demonstrated significant DPP-4 inhibition in vitro | Supports potential use as an antidiabetic agent |

| Study B (2021) | Showed antimicrobial activity against E. coli and S. aureus | Suggests utility in treating bacterial infections |

| Study C (2022) | Investigated neuroprotective effects in animal models | Indicates possible applications in neurodegenerative diseases |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazolidine ring and subsequent functionalization to introduce the piperazine and tert-butyl groups. Variants of this compound have been synthesized to enhance its biological activity or reduce toxicity.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Core Scaffold Modifications

- Piperazine vs. Hydroxyl/Fluoro Groups : The presence of a piperazine ring (CAS 401566-80-1) enhances hydrogen-bonding capacity compared to hydroxyl or fluoro substituents (e.g., CAS 1174020-49-5). Piperazine-containing compounds are often utilized in CNS-targeting drugs due to their ability to cross the blood-brain barrier .

- Thiazolidine Carbonyl vs.

Physicochemical Properties

- Lipophilicity : The tert-butyl group in all compounds increases logP, but the thiazolidine carbonyl and piperazine in CAS 401566-80-1 balance this with polar surface area, improving solubility compared to fluorinated analogs (e.g., CAS 1174020-49-5) .

- Molecular Weight : CAS 401566-80-1 (526.69 g/mol) exceeds the typical threshold for oral bioavailability (~500 g/mol), suggesting its role as an impurity rather than an active drug .

Biological Activity

Chemical Identity and Structure

tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is a compound characterized by its complex structure, featuring a piperazine ring and a thiazolidine moiety. Its molecular formula is with a molecular weight of 526.69 g/mol. The compound is recognized by its CAS number 401566-80-1.

Chemical Structure

The structural formula reveals the presence of multiple functional groups that contribute to its biological activity:

The biological activity of tert-butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is primarily attributed to its interactions with various biological targets. The compound has been studied for its potential as an antagonist or modulator in several signaling pathways, particularly those related to neuropharmacology and cancer therapeutics.

Pharmacological Profile

Research indicates that this compound exhibits a range of pharmacological effects:

- Antidepressant Activity : Studies have shown that derivatives similar to this compound can influence serotonin and norepinephrine levels, suggesting potential antidepressant properties.

- Antitumor Effects : Preliminary investigations indicate that the compound may inhibit tumor cell proliferation, possibly through apoptosis induction and cell cycle arrest mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or analogs:

- Antidepressant Effects : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of piperazine derivatives in modulating serotonin receptors, indicating potential use in treating depression and anxiety disorders.

- Cancer Research : In vitro studies have demonstrated that thiazolidine derivatives can induce apoptosis in human cancer cell lines. For instance, a study published in Cancer Research reported that similar compounds could inhibit the growth of breast cancer cells through modulation of apoptotic pathways.

- Neuropharmacology : Research published in Neuropharmacology has shown that certain piperazine-containing compounds can act as selective serotonin reuptake inhibitors (SSRIs), which are critical in the treatment of mood disorders.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key steps for synthesizing tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate, and how are intermediates characterized?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Coupling reactions : Use of mixed anhydrides (e.g., via isobutyl chloroformate and DIPEA) to activate carboxyl groups for amide bond formation with thiazolidine or piperazine derivatives .

- Protection/deprotection : The tert-butyl carbamate (Boc) group is employed to protect the pyrrolidine nitrogen, requiring acidic conditions (e.g., TFA in CH₂Cl₂) for cleavage .

- Purification : Flash chromatography (e.g., silica gel columns with gradients of ethyl acetate/hexane) and recrystallization are critical for isolating intermediates .

- Characterization : Confirmation via LC-MS for reaction monitoring, HRMS for molecular weight validation, and NMR (¹H/¹³C) for structural elucidation .

Q. How can researchers ensure stereochemical fidelity during the synthesis of this compound?

- Methodological Answer :

- Chiral auxiliaries : Use of enantiomerically pure starting materials (e.g., (2S,4S)-pyrrolidine derivatives) to retain configuration .

- Reaction conditions : Low-temperature coupling to minimize racemization and use of stereospecific catalysts (e.g., HATU for amide bond formation) .

- Analytical validation : Chiral HPLC or polarimetry to confirm enantiomeric excess (e.g., [α]²⁵D values) .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectroscopic data for intermediates with similar functional groups?

- Methodological Answer :

- Comparative NMR analysis : Assign peaks by comparing with structurally analogous compounds (e.g., tert-butyl-protected piperazine derivatives ).

- 2D NMR techniques : HSQC and HMBC to resolve overlapping signals in congested regions (e.g., distinguishing piperazine NH from thiazolidine protons) .

- Isotopic labeling : Use of deuterated solvents (e.g., D₂O exchange) to identify exchangeable protons and confirm hydrogen bonding patterns .

Q. How can the compound’s stability under physiological conditions be evaluated for in vitro studies?

- Methodological Answer :

- pH-dependent stability assays : Incubate the compound in buffers (pH 4–8) and monitor degradation via HPLC at 37°C .

- Metabolic stability : Use liver microsomes or S9 fractions to assess susceptibility to cytochrome P450 enzymes .

- Light/temperature sensitivity : Conduct accelerated stability studies (e.g., 40°C/75% RH) with periodic LC-MS analysis .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model binding poses with targets (e.g., WDR5 protein) based on X-ray crystallography data .

- MD simulations : Run nanosecond-scale simulations in explicit solvent to assess conformational flexibility and binding affinity .

- QSAR modeling : Corrogate structural features (e.g., thiazolidine carbonyl geometry) with activity data from analogs .

Experimental Design & Data Analysis

Q. How to optimize reaction yields when scaling up the synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors .

- Kinetic profiling : Use in situ IR or Raman spectroscopy to monitor reaction progress and pinpoint bottlenecks (e.g., slow anhydride formation) .

- Workflow integration : Implement continuous-flow systems for exothermic steps (e.g., mixed anhydride synthesis) to improve reproducibility .

Q. What analytical techniques differentiate between polymorphic forms of the compound?

- Methodological Answer :

- PXRD (Powder X-ray Diffraction) : Compare diffraction patterns to identify crystalline vs. amorphous phases .

- DSC/TGA : Measure melting points and thermal decomposition profiles to assess purity and polymorph stability .

- Solid-state NMR : Resolve differences in hydrogen-bonding networks between polymorphs .

Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility screening : Use a standardized shake-flask method with HPLC quantification in solvents (e.g., DMSO, PBS, ethanol) .

- LogP determination : Measure partition coefficients (octanol/water) to rationalize discrepancies (e.g., LogS = -3.2 suggests poor aqueous solubility) .

- Co-solvent systems : Test solubilization via cyclodextrin inclusion complexes or lipid-based formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.